Scientific Field: Coordination Chemistry
Application Summary: 5-Bromo-2-hydroxyisophthalic acid is used in the synthesis of a new Pb(II) coordination polymer.
Methods of Application: The coordination polymer was synthesized under hydrothermal conditions.
Results: The resulting coordination polymer showed a one-dimensional chain structure. The neighboring chains were extended into a two-dimensional supramolecular layer by π···π interactions.
Scientific Field: Medicinal Chemistry
Application Summary: 5-Bromo-2-hydroxyisophthalic acid is used in the synthesis of 5-bromo-2-aryl benzimidazoles, which have been found to be potent inhibitors of α-glucosidase.
Methods of Application: The 5-bromo-2-aryl benzimidazole derivatives were synthesized and characterized by various spectroscopic techniques.
Results: Twenty-three out of twenty-five synthesized compounds showed excellent to moderate α-glucosidase inhibitory activity, with IC50 values ranging from 12.4 to 103.2 μM.
Application Summary: 5-Bromo-2-hydroxyisophthalic acid is used as a reactant for the preparation of various coordination polymers.
Methods of Application: The coordination polymers are typically synthesized under hydrothermal conditions.
Scientific Field: Organic Chemistry
Application Summary: 5-Bromo-2-hydroxyisophthalic acid can be used in the synthesis of its 5-substituted derivatives.
Methods of Application: The 5-substituted derivatives of 2-hydroxyisophthalic acid are synthesized using various synthetic routes.
5-Bromo-2-hydroxybenzene-1,3-dicarboxylic acid, also known as 5-bromo-2-hydroxyisophthalic acid, is an aromatic compound characterized by the presence of a bromine atom and two carboxylic acid functional groups attached to a benzene ring. Its chemical formula is C8H5BrO3, and it features a hydroxyl group that contributes to its reactivity and solubility in various solvents. This compound is notable for its potential applications in pharmaceuticals, agrochemicals, and materials science due to its unique chemical properties.
Research indicates that 5-bromo-2-hydroxybenzene-1,3-dicarboxylic acid exhibits various biological activities. It has been studied for its potential as an antimicrobial agent, showing effectiveness against certain bacterial strains. Additionally, derivatives of this compound have demonstrated antitumor properties in vitro, indicating potential applications in cancer therapy . Its ability to inhibit cyclooxygenase enzymes also suggests anti-inflammatory activity .
Several synthesis methods have been developed for 5-bromo-2-hydroxybenzene-1,3-dicarboxylic acid:
The unique properties of 5-bromo-2-hydroxybenzene-1,3-dicarboxylic acid lend it to various applications:
Interaction studies involving 5-bromo-2-hydroxybenzene-1,3-dicarboxylic acid focus on its binding affinity with biological targets. For example:
Several compounds share structural similarities with 5-bromo-2-hydroxybenzene-1,3-dicarboxylic acid. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-Hydroxybenzoic Acid | Hydroxyl group at position 5 | Lacks bromine; primarily used as a preservative. |
2-Hydroxybenzoic Acid | Hydroxyl group at position 2 | More common; used in dye and pharmaceutical industries. |
Salicylic Acid | Hydroxyl group at position 2 and carboxylic group at position 1 | Known for its use in acne treatments; anti-inflammatory properties. |
4-Bromobenzoic Acid | Bromine at position 4 | Primarily used as a reagent; lacks hydroxyl functionalities. |
The presence of the bromine atom and the specific arrangement of functional groups make 5-bromo-2-hydroxybenzene-1,3-dicarboxylic acid unique among these compounds, particularly concerning its biological activity and potential applications .